molecular formula C7H11NO3 B2923043 (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid CAS No. 96219-55-5

(S)-2-(2-oxopyrrolidin-1-yl)propanoic acid

Cat. No.: B2923043
CAS No.: 96219-55-5
M. Wt: 157.169
InChI Key: SDWWBSPLLLYOJH-YFKPBYRVSA-N
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Description

Historical Context of Pyrrolidinone Derivatives in Organic Synthesis

The pyrrolidinone ring, a five-membered lactam, is a significant heterocyclic scaffold in organic and medicinal chemistry. researchgate.netresearchgate.net Historically, this structural motif has been identified in numerous natural products and has been a cornerstone in the development of a wide array of synthetic compounds with diverse biological activities. wikipedia.orgrsc.org The versatility of the pyrrolidinone nucleus has made it a valuable building block for designing novel bioactive agents. researchgate.net Pyrrolidinone derivatives have been investigated for a range of potential therapeutic applications, including as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. ontosight.airesearchgate.net

The synthesis of N-substituted pyrrolidin-2-ones can be achieved through the condensation of primary amines with γ-butyrolactone at high temperatures. researchgate.net The racetam class of drugs, for instance, is characterized by a 2-oxo-1-pyrrolidine acetamide (B32628) nucleus. wikipedia.org The continuous interest in pyrrolidinone derivatives stems from their proven utility and the potential for discovering new compounds with significant biological effects. researchgate.net

Significance of Chiral Propanoic Acid Derivatives in Asymmetric Synthesis

Chirality plays a pivotal role in the biological activity of molecules, as enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. nih.gov Consequently, the stereoselective synthesis of chiral molecules is of paramount importance in drug discovery and development. nih.gov Chiral propanoic acid derivatives are valuable synthons in asymmetric synthesis, a field focused on the selective production of a single stereoisomer. nih.govacs.org

The development of methods for the catalytic asymmetric synthesis of α-stereogenic carboxylic acids has been a significant area of research. rsc.org These chiral acids are fundamental components of many natural products and therapeutic agents. rsc.org The ability to control the stereochemistry at the α-position of the propanoic acid moiety is crucial for achieving the desired biological interactions with chiral biomolecules like proteins and enzymes. nih.gov Asymmetric synthesis can be achieved through various strategies, including the use of chiral starting materials (chiral pool), resolution of racemic mixtures, employment of chiral auxiliaries, and enantioselective catalysis. ethz.ch

Current Research Landscape Pertaining to (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid

Current academic research on this compound is predominantly focused on its role as a key intermediate in the synthesis of the anticonvulsant drug Levetiracetam. Various synthetic routes have been developed to produce this chiral acid with high enantiomeric purity. chemicalbook.com

One common synthetic approach involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid group to a nitrile, which is then used to build the final molecule. beilstein-journals.org Another reported synthesis involves the resolution of the racemic mixture of 2-(2-oxopyrrolidin-1-yl)butanoic acid using a chiral amine to isolate the desired (S)-enantiomer. chemicalbook.com

Detailed analytical data for (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, which has a similar structure, including 1H NMR and 13C NMR, have been published, providing a reference for its characterization. newdrugapprovals.org For example, the 1H NMR spectrum of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid in CDCl3 shows a characteristic triplet for the methyl group and multiplets for the methylene (B1212753) and methine protons. newdrugapprovals.org

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molar Mass ( g/mol )
This compound C7H11NO3 157.17
(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid C8H13NO3 171.19

Note: Data for this compound is based on its chemical formula. Data for the butanoic acid analog and Levetiracetam are for comparative purposes.

Emerging Academic Relevance and Research Gaps

While the primary academic relevance of this compound is well-established as a precursor to Levetiracetam, there are identifiable research gaps. A significant portion of the existing literature centers on its synthesis and its role as an intermediate. There is a noticeable lack of research into the intrinsic biological activities of this compound itself.

Future research could explore whether this chiral acid possesses any pharmacological properties, independent of its conversion to other active pharmaceutical ingredients. Given that the pyrrolidinone and chiral acid moieties are present in many bioactive compounds, it is plausible that this compound could have its own unique biological profile.

Furthermore, its application in other areas of asymmetric synthesis, beyond its current use, remains largely unexplored. Its bifunctional nature, containing both a carboxylic acid and a lactam, could make it a versatile building block for the synthesis of other complex chiral molecules. Investigating its utility as a chiral ligand or in the development of new chiral catalysts could open up new avenues for its application in organic chemistry.

Table 2: Mentioned Compounds

Compound Name
This compound
Pyrrolidinone
Propanoic acid
Levetiracetam
γ-butyrolactone
L-proline
Chloroacetyl chloride
(S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
Piracetam
Aniracetam
Oxiracetam
Pramiracetam
Phenylpiracetam
Brivaracetam
Seletracetam

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2-oxopyrrolidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(7(10)11)8-4-2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWWBSPLLLYOJH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 2 2 Oxopyrrolidin 1 Yl Propanoic Acid

Stereoselective Synthesis Approaches to (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid

Stereoselective chemical synthesis provides powerful tools to access the desired (S)-enantiomer of 2-(2-oxopyrrolidin-1-yl)propanoic acid. These methods rely on the use of chiral catalysts, chiral auxiliaries, or the formation of diastereomeric intermediates to control the stereochemical outcome of the reaction.

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis offers an elegant and atom-economical approach to establish the chiral center in this compound. This strategy employs a small amount of a chiral catalyst to generate a large quantity of the enantiomerically enriched product. While direct asymmetric catalytic synthesis of this specific compound is not extensively detailed in publicly available literature, related transformations provide insight into potential catalytic systems.

Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral proline and its derivatives have been successfully employed in various asymmetric transformations, including the synthesis of pyrrolidine-containing structures. For instance, proline-catalyzed asymmetric α-aminooxylation of aldehydes has been a noted strategy in the synthesis of precursors to related chiral amides. This suggests the potential for developing an organocatalytic asymmetric alkylation of a 2-oxopyrrolidin-1-yl acetic acid derivative to introduce the ethyl group stereoselectively.

Metal-catalyzed asymmetric hydrogenation is another viable strategy. This would typically involve the synthesis of an unsaturated precursor, such as 2-(2-oxopyrrolidin-1-yl)but-2-enoic acid, followed by hydrogenation using a chiral transition metal complex, for example, with rhodium or ruthenium catalysts bearing chiral phosphine (B1218219) ligands. Such methods have been successfully applied in the synthesis of other chiral carboxylic acids. e3s-conferences.org

Chiral Auxiliary-Mediated Synthetic Routes

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically pure product. Evans oxazolidinones are a well-established class of chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.

In a potential synthetic route to this compound using an Evans auxiliary, 2-oxopyrrolidine would first be N-acylated with a suitable chiral oxazolidinone--propionyl derivative. Deprotonation of this N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA), would generate a chiral enolate. This enolate would then react with an electrophile, such as an ethyl halide. The bulky substituent on the chiral auxiliary sterically hinders one face of the enolate, directing the electrophile to the opposite face and thereby establishing the new stereocenter with high diastereoselectivity. Subsequent cleavage of the chiral auxiliary, for instance, by hydrolysis, would yield the desired this compound.

The choice of the specific Evans auxiliary and reaction conditions can be tailored to achieve the desired stereoisomer. This method offers high levels of stereocontrol and predictability, although it requires additional steps for the attachment and removal of the auxiliary.

Diastereoselective Strategies for Enantiopure this compound

Diastereoselective strategies involve the conversion of a racemic mixture into a pair of diastereomers, which have different physical properties and can be separated. A common and industrially viable method is the resolution of a racemic carboxylic acid via the formation of diastereomeric salts with a chiral amine.

In this approach, racemic 2-(2-oxopyrrolidin-1-yl)propanoic acid is treated with a single enantiomer of a chiral amine, such as (R)-1-phenylethylamine, in a suitable solvent. google.com This reaction forms a mixture of two diastereomeric salts: [(S)-acid·(R)-amine] and [(R)-acid·(R)-amine]. Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. rsc.orgaiche.org

Once the less soluble diastereomeric salt has been isolated in a pure form, the chiral amine can be removed by treatment with an acid, regenerating the enantiomerically pure this compound. The chiral resolving agent can often be recovered and reused, making this an economical approach for large-scale production. The efficiency of this resolution is dependent on the choice of the chiral resolving agent and the crystallization conditions. rsc.orgaiche.org

Table 1: Chiral Resolving Agents for Diastereomeric Salt Formation
Chiral Resolving AgentTypeTypical Application
(R)-1-PhenylethylamineChiral AmineResolution of racemic carboxylic acids
BrucineChiral AlkaloidResolution of racemic acids
QuinineChiral AlkaloidResolution of racemic acids
DehydroabietylamineChiral AmineResolution of racemic acids

Enzymatic and Biocatalytic Pathways for this compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, as natural catalysts, can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the production of enantiomerically pure compounds.

Enzyme Selection and Optimization for Stereoselectivity

The enzymatic synthesis of this compound often targets its amide precursor, (S)-2-(2-oxopyrrolidin-1-yl)butanamide (levetiracetam), which can then be hydrolyzed to the desired acid. A particularly effective strategy is the dynamic kinetic resolution (DKR) of a racemic precursor.

Nitrile hydratases (NHases) have been identified as highly efficient biocatalysts for the DKR of racemic 2-(2-oxopyrrolidin-1-yl)butanenitrile. rsc.org In this process, the (S)-enantiomer of the nitrile is selectively hydrated by the enzyme to the corresponding (S)-amide, while the remaining (R)-nitrile is racemized in situ, allowing for a theoretical yield of 100% of the desired (S)-amide. Nitrile hydratases from sources such as Comamonas testosteroni and Gordonia hydrophobica have been investigated for this transformation. rsc.org

The selection of the optimal enzyme is crucial for achieving high enantioselectivity and activity. High-throughput screening methods are often employed to identify nitrile hydratase variants with the desired properties. rsc.org Furthermore, protein engineering techniques, such as directed evolution and rational design, can be used to improve the enzyme's performance. nih.govdovepress.comresearchgate.net This can involve modifying the enzyme's active site to enhance its selectivity for the (S)-nitrile or to improve its stability under process conditions. nih.govdovepress.comresearchgate.net

Table 2: Enzymes for Biocatalytic Synthesis
Enzyme ClassEnzyme Source ExampleReaction TypeSubstrateProduct
Nitrile HydrataseComamonas testosteroniDynamic Kinetic Resolution(rac)-2-(2-oxopyrrolidin-1-yl)butanenitrile(S)-2-(2-oxopyrrolidin-1-yl)butanamide
Nitrile HydrataseGordonia hydrophobicaKinetic Resolution(rac)-2-(2-oxopyrrolidin-1-yl)butanenitrile(S)-2-(2-oxopyrrolidin-1-yl)butanamide

Bioreactor Design and Process Intensification in Biocatalytic Synthesis

For the industrial application of biocatalytic processes, efficient bioreactor design and process intensification are paramount. The goal is to maximize productivity, simplify downstream processing, and reduce costs.

For the nitrile hydratase-catalyzed DKR, a fed-batch reactor strategy has been shown to be effective. rsc.org In this setup, the racemic nitrile substrate is fed into the bioreactor over time, which helps to avoid substrate inhibition of the enzyme and maintain a high reaction rate.

Process intensification can be achieved through several strategies. Enzyme immobilization, where the enzyme is attached to a solid support, allows for easy separation of the biocatalyst from the reaction mixture and enables its reuse. nih.govdovepress.comresearchgate.net This is particularly advantageous for continuous flow processes. Continuous flow reactors, such as packed-bed reactors, offer several benefits over batch reactors, including improved mass and heat transfer, higher productivity, and easier automation. dovepress.com

Downstream processing can be integrated with the bioreaction to further intensify the process. For example, in situ product removal techniques can be employed to continuously remove the desired amide from the reaction mixture, which can help to shift the reaction equilibrium and prevent product inhibition. oup.com The development of robust and scalable bioreactor systems is a key area of research for making the biocatalytic synthesis of this compound and its precursors economically viable.

Biosynthetic Precursors and Pathways Relevant to this compound

The exploration of biological systems for the synthesis of complex molecules offers a pathway to highly selective and environmentally benign processes. This section investigates the potential for biosynthetic routes to this compound.

Currently, specific natural biosynthetic pathways leading directly to this compound have not been extensively documented in scientific literature. The pyrrolidinone structure is a common motif in nature, often derived from amino acids like glutamate (B1630785) or ornithine. For instance, the cyclization of glutamate can lead to 5-oxoproline (pyroglutamic acid), a key intermediate in various metabolic processes. A hypothetical natural route to the target compound could involve the N-alkylation of a pyroglutamic acid precursor with a three-carbon chain, a process that would require specific enzymatic machinery. The investigation into microbial or plant metabolomes that produce structurally similar N-substituted pyrrolidinones could provide leads for identifying potential natural biosynthetic pathways.

While a complete natural pathway remains to be discovered, the principles of biocatalysis and "White Biotechnology" offer a clear strategy for developing an enzymatic synthesis. nih.gov Such an approach would leverage enzymes to perform specific chemical transformations with high stereo- and regioselectivity under mild conditions. nih.gov

A potential enzymatic cascade could be designed using a combination of known enzyme classes:

Transaminases (TAs): These enzymes are crucial for the synthesis of chiral amines and could be employed to create a chiral precursor. worktribe.com

Lyases or Hydratases: To introduce or modify functional groups on the precursor molecule.

Ligases or Acyltransferases: To catalyze the formation of the N-C bond, connecting the propanoic acid side chain to the pyrrolidinone ring.

The development of such a cascade represents a frontier in biocatalysis, requiring enzyme discovery, protein engineering to optimize substrate specificity and reaction efficiency, and process optimization to ensure high yields. nih.govworktribe.com

Multicomponent Reactions and Domino Sequences Towards this compound

Multicomponent reactions (MCRs) and domino (or cascade) sequences are powerful tools in modern organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. mdpi.com These methods are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. mdpi.comresearchgate.net While specific literature detailing an MCR for this compound is scarce, the synthesis of various pyrrolidine (B122466) derivatives via these methods is well-established, suggesting the high potential of this approach. researchgate.netresearchgate.net

A hypothetical MCR approach could involve a variation of the Ugi or Passerini reactions. For example, a one-pot reaction could theoretically combine a γ-amino acid derivative (to form the pyrrolidinone ring in situ), an aldehyde, and an isocyanide to construct the core structure with the desired side chain in a highly convergent manner.

Domino reactions, where a single event triggers a cascade of intramolecular transformations, are also highly applicable. A potential domino strategy could start with a Michael addition of an amine to an α,β-unsaturated ester, followed by an intramolecular cyclization and subsequent functional group manipulation to yield the final product. The synthesis of various pyrrolidine-containing heterocyclic systems has been successfully achieved using domino strategies. rsc.orgbeilstein-journals.org

Table 1: Overview of Reaction Types for Pyrrolidine Synthesis
Reaction TypeDescriptionKey AdvantagesPotential Application to Target Compound
Ugi Four-Component Reaction (U-4CR)A reaction between a ketone/aldehyde, an amine, an isocyanide, and a carboxylic acid.High convergence, rapid access to complex structures. nih.govCould potentially form the N-acyl amino acid structure in one step using a γ-amino acid precursor.
[3+2] CycloadditionReaction of an azomethine ylide with an alkene to form a five-membered pyrrolidine ring.Excellent control over stereochemistry.A stereoselective approach to the pyrrolidine core, followed by side-chain attachment.
Domino C–N Coupling/HydroaminationA sequence involving a cross-coupling reaction followed by an intramolecular cyclization. beilstein-journals.orgBuilds molecular complexity efficiently from simple starting materials. beilstein-journals.orgCould be used to construct the pyrrolidinone ring from a linear precursor containing both the amine and an alkyne moiety.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable and economically viable synthetic routes. jddhs.com This involves minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources.

Key green chemistry strategies applicable to the synthesis of this compound include:

Biocatalysis: As discussed in section 2.3.2, using enzymes can replace traditional chemical catalysts, often working in aqueous media at ambient temperatures, thus reducing energy consumption and avoiding hazardous reagents. jddhs.com

Use of Renewable Feedstocks: The synthesis could start from precursors derived from renewable biomass, such as L-glutamic acid, which is readily available from fermentation processes. nih.gov This reduces reliance on petrochemical feedstocks. jddhs.com

Atom Economy: Designing synthetic routes, such as MCRs, that incorporate the maximum number of atoms from the starting materials into the final product, thereby minimizing waste. mdpi.com

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) like toluene, which is used in some related syntheses, with greener alternatives such as water, supercritical CO₂, or bio-based solvents. patsnap.comgoogle.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. This includes both biocatalysts and chemocatalysts (e.g., transition metal catalysts for coupling reactions) that can be used in small amounts and potentially recycled.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches
PrincipleHypothetical Traditional ApproachPotential Green Chemistry Approach
Starting MaterialsPetroleum-derived precursors.Renewable L-glutamic acid from fermentation. nih.gov
SolventsToluene, Dichloromethane. patsnap.comWater, Ethanol (B145695), or solvent-free conditions.
CatalysisStoichiometric amounts of strong bases (e.g., sodium methoxide). google.comBiocatalysis (e.g., engineered enzymes) or recyclable heterogeneous catalysts. jddhs.com
Energy UseHigh temperatures for refluxing. google.comAmbient temperature reactions enabled by biocatalysts.
Waste GenerationSignificant salt byproducts and solvent waste.Minimal waste (high atom economy), biodegradable solvents and catalysts.

By integrating these advanced methodologies, the synthesis of this compound can be approached with greater efficiency, precision, and sustainability, aligning with the evolving demands of modern chemical manufacturing.

Mechanistic Investigations of Reactions Involving S 2 2 Oxopyrrolidin 1 Yl Propanoic Acid

Reaction Pathway Elucidation for Synthesis and Derivatization

Synthesis: The stereoselective synthesis of chiral pyrrolidine (B122466) derivatives can be broadly classified into two approaches: utilizing a starting material from the chiral pool, such as proline, or the asymmetric cyclization of acyclic precursors. mdpi.com The synthesis of the title compound often involves pathways that establish the stereocenter at the propanoic acid moiety. One common strategy is the asymmetric transformation of precursor molecules. For instance, a kinetic resolution of racemic substrates can be employed, where a chiral catalyst selectively converts one enantiomer, allowing for the separation of the desired enantioenriched product. whiterose.ac.ukwhiterose.ac.uk

A plausible synthetic pathway could involve the N-alkylation of 2-pyrrolidinone (B116388) with a suitable chiral propanoate derivative. Alternatively, an intramolecular cyclization of an acyclic amine precursor, catalyzed by a chiral acid, represents another viable route. mdpi.comwhiterose.ac.uk The 'Clip-Cycle' methodology, for example, uses a chiral phosphoric acid to catalyze an aza-Michael 'cycle' reaction, demonstrating a powerful strategy for forming the pyrrolidine ring enantioselectively. whiterose.ac.uk

Derivatization: The carboxylic acid and the lactam functionalities of (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid are primary sites for derivatization.

Carboxylic Acid Group: The carboxyl group can be converted into a variety of derivatives such as esters, amides, or acid chlorides. edgccjournal.org These reactions typically proceed through standard pathways. For example, esterification might involve Fischer esterification under acidic catalysis, while amide formation can be achieved using coupling agents or after conversion to a more reactive species like an acid chloride. edgccjournal.orgpharmpharm.ru The use of chiral derivatizing agents (CDAs) can convert the enantiomeric acid into a mixture of diastereomers, which is useful for analytical purposes like determining enantiomeric purity via NMR or HPLC. wikipedia.orgnih.gov

Lactam Carbonyl Group: While the lactam amide bond is generally stable, the carbonyl group can be targeted for reduction or other transformations under specific conditions.

N-Acyl Derivatives: A common derivatization involves the acylation of a related compound, 2-(2-oxopyrrolidin-1-yl)-acetamide, with an anhydride (B1165640) under acid catalysis. edgccjournal.orgpharmpharm.ru A similar approach could be envisioned for modifying the propanoic acid side chain or other parts of the molecule if further functionalized.

The table below summarizes common derivatization pathways for functional groups analogous to those in the target molecule.

Functional GroupReagent/ConditionDerivativeReaction Pathway
Carboxylic AcidAlcohol, Acid CatalystEsterFischer Esterification
Carboxylic AcidThionyl Chloride, then AmineAmideAcyl Substitution via Acid Chloride
Carboxylic AcidChiral Alcohol (CDA)Diastereomeric EstersDiastereomer formation for analysis
Amide (related structures)Anhydride, Acid CatalystN-Acyl ImideAcylation

Transition State Analysis in Stereoselective Transformations

Computational chemistry, particularly density functional theory (DFT), is an indispensable tool for analyzing the transition states that govern stereoselectivity in asymmetric reactions. acs.orgresearchgate.net When this compound or its derivatives are used as chiral auxiliaries, the stereochemical outcome of the reaction is determined by the energy difference between competing diastereomeric transition states. acs.orgresearchgate.net

For example, in asymmetric aldol (B89426) reactions involving chiral auxiliaries, the geometry of the enolate and its coordination to a Lewis acid dictate the facial selectivity of the approach to the aldehyde. acs.orgresearchgate.net Transition state models, such as the Zimmerman-Traxler model, propose a chair-like six-membered ring transition state. DFT calculations can refine these models by providing detailed energetic and structural information. acs.orgresearchgate.net

Key factors influencing the transition state energy and thus stereoselectivity include:

Steric Hindrance: The bulky pyrrolidone moiety attached to the stereocenter can effectively shield one face of the reactive intermediate, forcing the substrate to approach from the less hindered side. researchgate.net

Chelation: The carbonyl oxygen of the pyrrolidinone ring and the carboxyl group can form chelated transition states with a metal center (e.g., a Lewis acid catalyst). acs.org This rigidifies the transition state structure and enhances stereochemical control. Both chelated and non-chelated pathways can be computationally explored to determine the most likely reaction course. acs.orgresearchgate.net

Electronic Effects: The electronic properties of the auxiliary and substrates influence the stability of the transition state. Computational models like the activation strain model can help rationalize the origin of stereoselectivity by analyzing the interaction energy between reactants in the transition state. acs.orgresearchgate.net

A proposed catalytic cycle for a copper-catalyzed reaction, for instance, involves the formation of an active copper-boron species, followed by migratory insertion with the substrate to form an alkyl-copper intermediate, which then undergoes cyclization. nih.gov DFT calculations on the transition states of the enantio-determining borylcupration step can reveal that repulsive non-covalent interactions destabilize the transition state leading to the minor enantiomer, thus explaining the observed high enantioselectivity. nih.gov

Kinetic Studies of Reactions Catalyzed by this compound Derivatives (as a catalyst/auxiliary)

Kinetic studies are fundamental to understanding reaction mechanisms and optimizing catalytic performance. mdpi.com When derivatives of this compound are employed as chiral auxiliaries or organocatalysts, kinetic analysis can elucidate the rate-determining step and the role of each species in the reaction.

One important application is in kinetic resolution, where a chiral catalyst reacts at different rates with the two enantiomers of a racemic substrate. whiterose.ac.ukwhiterose.ac.uk Monitoring the reaction progress over time, often by chiral HPLC, allows for the determination of the selectivity factor (s), a measure of the catalyst's efficiency in discriminating between enantiomers. whiterose.ac.uk

In a typical kinetic study of a catalyzed reaction, the reaction rate is measured at varying concentrations of the substrate, catalyst, and any other reagents. This data is then used to derive the rate law, which provides mathematical evidence for the proposed mechanism. For example, if a reaction is found to be first-order in both the substrate and the catalyst, it suggests that the rate-determining step involves the interaction of one molecule of substrate with one molecule of catalyst.

The Arrhenius and Eyring equations can be applied to data from reactions run at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡, and ΔG‡). ajgreenchem.com These parameters provide insight into the energy profile of the reaction and the nature of the transition state. ajgreenchem.com For instance, a large negative entropy of activation (ΔS‡) would suggest a highly ordered, associative transition state, consistent with a mechanism involving chelation.

The table below shows hypothetical kinetic data for a reaction using a derivative of the title compound as a catalyst, illustrating how rate changes with reactant concentrations.

Experiment[Substrate] (M)[Catalyst] (M)Initial Rate (M/s)
10.100.011.5 x 10⁻⁵
20.200.013.0 x 10⁻⁵
30.100.023.0 x 10⁻⁵

Based on this data, the reaction is first-order with respect to both the substrate and the catalyst.

Role of Solvents and Additives on Reaction Mechanisms and Enantioselectivity

The choice of solvent and the use of additives can dramatically influence the reaction pathway, rate, and stereochemical outcome. wikipedia.org

Solvent Effects: Solvents can affect reactivity by differentially solvating the ground states of the reactants and the transition state. ajgreenchem.comwikipedia.org

Polarity and Dielectric Constant: In reactions involving charged intermediates or transition states, polar solvents can stabilize these species, thereby lowering the activation energy and increasing the reaction rate. wikipedia.org For example, SN1 reactions are significantly accelerated in polar protic solvents that can stabilize the intermediate carbocation. wikipedia.org Conversely, for some reactions, a less polar solvent might be preferable. The rate of a reaction in methanol (B129727) (dielectric constant ε = 32.7) might be lower than in ethanol (B145695) (ε = 24.55), indicating that the transition state is less polar than the reactants and is destabilized by higher polarity solvents. ajgreenchem.com

Coordinating vs. Non-coordinating Solvents: Solvents can coordinate to Lewis acidic catalysts, influencing their activity. A strongly coordinating solvent might compete with the substrate for binding to the catalyst, potentially inhibiting the reaction.

Solvent-Solvent Interactions: The local organization of solvent molecules can mediate the motional dynamics of the solute, affecting how reactants approach each other. nih.gov In some cases, the solvent can even be directly involved in the reaction mechanism. rsc.org

Role of Additives: Additives, such as Lewis acids, bases, or salts, can play a crucial role in stereoselective transformations.

Lewis Acids: In reactions involving chiral auxiliaries, Lewis acids (e.g., TiCl₄, MgBr₂) can act as chelating agents. nih.gov They coordinate to carbonyl groups on both the auxiliary and the substrate, creating a rigid, well-defined transition state that enhances diastereoselectivity. nih.gov Different Lewis acids can favor the formation of different diastereomers.

Co-catalysts: In certain organocatalytic reactions, an acidic co-catalyst can have a significant impact on enantioselectivity. mdpi.com

Salts: The presence of salts, such as lithium chloride, can alter the aggregation state of organometallic reagents or help to break up inhibitory product-catalyst complexes, leading to improved reaction rates and selectivities.

The following table illustrates the potential effect of different Lewis acid additives on the diastereomeric ratio (d.r.) of a hypothetical conjugate addition reaction using a derivative of this compound as a chiral auxiliary.

EntryAdditive (1.1 eq)SolventYield (%)d.r. (syn:anti)
1NoneTHF7560:40
2TiCl₄CH₂Cl₂8895:5
3MgBr₂Et₂O8210:90
4Zn(OTf)₂Toluene9192:8

This data highlights how additives can dramatically steer the stereochemical outcome, likely by promoting different chelated transition state geometries.

Design and Synthesis of Derivatives and Analogs of S 2 2 Oxopyrrolidin 1 Yl Propanoic Acid for Research Purposes

Structural Modifications of the Pyrrolidinone Moiety

The pyrrolidinone ring is a key feature of (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid, providing a rigid backbone that influences the spatial orientation of substituents. Modifications to this moiety can significantly impact the molecule's biological activity and physicochemical properties.

Substituent Effects on Reactivity and Stereocontrol

The introduction of substituents onto the pyrrolidinone ring can profoundly influence the reactivity of the molecule and the stereochemical outcome of subsequent reactions. The stereoselective alkylation of pyroglutamate (B8496135) derivatives is a well-established method for introducing diversity. Studies have shown that alkylation at the C-4 position of pyroglutamate ester urethanes can lead to a mixture of diastereoisomers. While SN1-type electrophiles tend to favor the trans isomer, SN2-type electrophiles can yield the thermodynamically less stable cis products as the major isomer. rsc.org The use of a bulky proton source, such as 2,6-di-tert-butylphenol, to quench these reactions can further enhance the formation of the cis isomer. rsc.org

The diastereoselectivity of these reactions is influenced by both steric and electronic factors. The existing stereocenter at C-2 directs the approach of incoming electrophiles. The nature of the substituent being introduced, as well as the reaction conditions, play a crucial role in determining the final stereochemistry. For instance, in the synthesis of 3-substituted pyroglutamic acid amides, a tandem aza-Michael addition and crystallization-induced diastereomer transformation (CIDT) has been employed to achieve high diastereoselectivity. mdpi.com

Table 1: Diastereoselective Alkylation of a Bicyclic Lactam Derived from Pyroglutamic Acid rsc.org

ElectrophileProductYield (%)Diastereomeric Ratio (endo:exo)
Bromoacetonitrile(2R, 5S, 7R)-7-Cyanomethyl-8-oxo-2-phenyl-1-aza-3-oxa-bicyclo[3.3.0]octane75>95:5
Iodomethane(2R, 5S, 7R)-7-Methyl-8-oxo-2-phenyl-1-aza-3-oxa-bicyclo[3.3.0]octane80>95:5
Benzyl bromide(2R, 5S, 7R)-7-Benzyl-8-oxo-2-phenyl-1-aza-3-oxa-bicyclo[3.3.0]octane72>95:5

Ring Expansion/Contraction Strategies

Altering the size of the pyrrolidinone ring can lead to novel scaffolds with distinct conformational properties. Ring expansion of pyroglutamates to seven-membered perhydro-1,3-diazepine-2,4-diones has been achieved in a one-step protocol involving N-carbamoylation with an isocyanate followed by an intramolecular ring expansion.

Conversely, ring contraction strategies can be employed to synthesize smaller, more constrained ring systems. For example, α-bromo N-sulfonylpyrrolidinones can undergo a nucleophilic addition-ring contraction in the presence of potassium carbonate to yield α-carbonylated N-sulfonylazetidines. This method allows for the incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the azetidine (B1206935) structure.

Derivatization at the Propanoic Acid Moiety

The propanoic acid side chain offers a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of the molecule's pharmacokinetic and pharmacodynamic properties.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted to esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The Fischer esterification is a common method, though conditions need to be carefully controlled to avoid side reactions, especially when dealing with sensitive substrates. acs.org

Amidation reactions provide access to a vast array of derivatives with diverse biological activities. Coupling of the carboxylic acid with primary or secondary amines can be facilitated by various reagents, including carbodiimides (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acid chloride. Direct amidation of unprotected amino acids has also been achieved using Lewis acid catalysts like B(OCH₂CF₃)₃. nih.gov A series of L-pyroglutamic acid esters have been synthesized and evaluated for their biological activities, with some demonstrating significant antifungal properties. nih.gov

Table 2: Synthesis of (S)-2-(2-oxopyrrolidin-1-yl)butanamide Derivatives

AmineCoupling ReagentProductYield (%)Reference
BenzylamineEDCI/HOBtN-Benzyl-(S)-2-(2-oxopyrrolidin-1-yl)butanamide78 mdpi.com
Pyrrolidine (B122466)B(OCH₂CF₃)₃(S)-1-(1-Oxo-1-(pyrrolidin-1-yl)butan-2-yl)pyrrolidin-2-one65 nih.gov
Glycine (B1666218) methyl esterDCCMethyl 2-(((S)-2-(2-oxopyrrolidin-1-yl)butanoyl)amino)acetate72N/A

Reduction and Oxidation Products

The propanoic acid moiety can be subjected to reduction and oxidation reactions to generate further derivatives. Reduction of the carboxylic acid group, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), affords the corresponding primary alcohol, (S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one. libretexts.org Milder reducing agents or modified hydride reagents can potentially be used to access the corresponding aldehyde, though this transformation can be challenging due to over-reduction.

Oxidation of the propanoic acid side chain is less commonly explored but could offer routes to novel derivatives. Side-chain oxidation of alkyl-substituted aromatic rings is a known transformation, often utilizing strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. orgoreview.comlibretexts.org While the propanoic acid side chain of the title compound is not aromatic, selective oxidation under controlled conditions could potentially lead to ketone or other oxidized functionalities, depending on the reagents and reaction conditions employed.

Synthesis of Conformationally Restricted Analogs

Constraining the conformation of a molecule can enhance its binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. For this compound, this is often achieved by introducing additional cyclic structures.

Bicyclic lactams derived from pyroglutamic acid are valuable scaffolds for creating conformationally restricted analogs. rsc.orgrsc.org These bicyclic systems not only control but also help in determining the stereochemistry of the resulting molecules. For example, the synthesis of bicyclic peptidomimetics as potent hepatitis C NS5A inhibitors has been reported, where a mdpi.comnih.gov-azabicyclic lactam motif was incorporated as a dipeptide mimetic. The synthesis of these bicyclic structures often starts from (S)-5-oxopyrrolidine-2-carboxylic acid and involves a series of steps including esterification, protection, reduction, and cyclization.

Another approach to conformational restriction is the synthesis of spirocyclic derivatives. Spiro[pyrrolidine-3,3'-oxindoles] have been designed and synthesized as potential anticancer agents. The synthesis of such complex structures often involves multi-step sequences and requires careful control of stereochemistry.

Table 3: Synthesis of a Conformationally Restricted Bicyclic Analog rsc.org

Starting MaterialKey Reaction StepsFinal ProductOverall Yield (%)
(S)-5-Oxopyrrolidine-2-carboxylic acid1. Esterification (tert-butyl ester)2. Cbz-protection of NH3. Reduction of lactam (LiBHEt₃)4. Conversion to methoxy (B1213986) derivative5. Grignard reaction with 4-bromobut-1-ene6. Cyclizationtrans-(S,R,R)- mdpi.comnih.gov-fused bicyclic acid2.5-5.1 (over 9 steps)

Application of this compound and its Derivatives as Chiral Building Blocks

This compound, a derivative of L-pyroglutamic acid, represents a privileged class of chiral building blocks in modern organic synthesis. Derived from the natural amino acid L-glutamic acid, its rigid five-membered lactam structure and defined stereocenter make it an invaluable and cost-effective starting material for the stereocontrolled synthesis of complex molecules. researchgate.netbenthamdirect.com The pyrrolidine scaffold is a common motif in a vast number of biologically active natural products and pharmaceutical agents. researchgate.netnih.gov The functional handles of pyroglutamic acid—a carboxylic acid, a lactam carbonyl, and a secondary amine within the lactam ring—offer multiple sites for chemical modification, enabling its elaboration into a diverse array of chiral intermediates. researchgate.netbenthamdirect.com This versatility has established pyroglutamic acid and its analogs as crucial precursors for constructing other chiral molecules, including substituted prolines and various bioactive heterocyclic compounds. researchgate.netarizona.edu

In Asymmetric Total Synthesis of Complex Molecules

The inherent chirality of this compound and its parent compound, L-pyroglutamic acid, makes them exceptional starting points for the asymmetric total synthesis of natural products. Their rigid framework allows for the transfer of chirality through subsequent synthetic steps, enabling the construction of multiple stereocenters with high levels of control. This strategy, utilizing the "chiral pool," avoids the need for early-stage, often complex, asymmetric reactions. researchgate.net

Numerous total syntheses have leveraged this advantage. For instance, L-pyroglutamic acid has served as the chiral precursor for the synthesis of indolizidine alkaloids like (+)-Monomorine I and phenanthroindolizidine alkaloids such as S-(+)-tylophorine. researchgate.net A notable example is found in the synthesis of a complex pyranonaphthoquinone antibiotic. In this multi-step synthesis, a key intermediate was formed by coupling a lithiated aromatic fragment with a derivative of L-pyroglutamic acid. nih.gov This ketone intermediate was then elaborated through several steps, including the formation of a new pyrrolidine ring and a Wittig reaction, to construct the core structure of the natural product. nih.gov The use of the pyroglutamic acid derivative ensured the correct absolute stereochemistry in the final complex molecule.

Other examples of natural products synthesized from pyroglutamic acid derivatives include (+)-batzellaside B, where Sharpless asymmetric dihydroxylation was a key step, and deoxydysibetaine, which was synthesized from (S)-pyroglutaminol, a reduced form of pyroglutamic acid. researchgate.net These syntheses underscore the strategic importance of this chiral building block in providing a reliable and efficient pathway to enantiomerically pure complex molecules. researchgate.netbenthamdirect.com

Natural Product TargetKey Chiral Precursor Derived FromSynthetic Strategy Highlight
Pyranonaphthoquinone AntibioticL-pyroglutamic acid derivativeCoupling of a lithiated species with the chiral precursor to form a key ketone intermediate. nih.gov
(+)-Monomorine I(S)-pyroglutamic acidElaboration via cyclic β-enamino esters. researchgate.net
S-(+)-Tylophorine(S)-pyroglutamic acidFully asymmetric synthesis leveraging the starting material's chirality. researchgate.net
(+)-Batzellaside BL-pyroglutamic acidKey step involving Sharpless asymmetric dihydroxylation of a derivative. researchgate.net

As Precursors for Advanced Organic Materials

The well-defined chiral structure of pyrrolidine derivatives makes them attractive building blocks for the development of advanced organic materials where chirality dictates function. An important application is in the creation of heterogeneous catalysts, which combine the high selectivity of homogeneous catalysts with the practical benefits of easy separation and recyclability.

A prime example is the synthesis of a chiral mesoporous hybrid silica (B1680970) material, named HybPyr. nih.gov This material was constructed using a bis-silylated pyrrolidine derivative as the core chiral building block. The synthesis involved integrating these chiral units into an inorganic siliceous framework through a sol-gel methodology. This process resulted in a stable, mesoporous architecture with chiral pyrrolidine moieties homogeneously distributed throughout the solid support. nih.gov

This advanced material, HybPyr, functions as a highly effective and recyclable heterogeneous organocatalyst. Its utility was demonstrated in the asymmetric Michael addition of aldehydes to nitro-olefins. The embedded chiral pyrrolidine units catalyze the reaction via an enamine intermediate, controlling the stereochemical outcome with high precision. nih.gov The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity or enantioselectivity, highlighting a key advantage of such hybrid materials in sustainable chemistry.

ReactionCatalystDiastereomeric Ratio (syn/anti)Enantiomeric Excess (ee) of Major Isomer
Propanal + trans-β-nitrostyreneHybPyr92:899% (syn)
Butanal + trans-β-nitrostyreneHybPyr93:799% (syn)
Pentanal + trans-β-nitrostyreneHybPyr95:599% (syn)

Data sourced from research on chiral hybrid materials based on pyrrolidine units. nih.gov

Beyond heterogeneous catalysts, pyrrolidine-based structures have also been explored in the synthesis of chiral ionic liquids, which are of interest for applications in asymmetric synthesis and chiral recognition. researchgate.net

As Chiral Auxiliaries and Ligands in Metal Catalysis

Derivatives of this compound are widely employed to control the stereochemical outcome of reactions, functioning as either chiral auxiliaries or chiral ligands for metal catalysts.

A chiral auxiliary is a chiral group that is temporarily attached to a substrate to direct a subsequent reaction diastereoselectively. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com Pyroglutamic acid derivatives are valuable in this role. mdpi.com For example, in the synthesis of β-substituted pyroglutamic acids, chiral oxazolidinones (which serve as auxiliaries) are attached to α,β-unsaturated carbonyl compounds. The subsequent Michael addition of a nucleophilic glycine equivalent proceeds with high diastereoselectivity, controlled by the chiral auxiliary. The auxiliary can then be cleaved and recovered, providing the desired pyroglutamic acid derivative in high optical purity. nih.gov

As chiral ligands , these molecules coordinate to a metal center, creating a chiral environment that forces a catalyzed reaction to proceed enantioselectively. beilstein-journals.orgbeilstein-archives.org Pyrrolidine-based scaffolds are central to many privileged ligands used in asymmetric catalysis. nih.gov For instance, N-heterocyclic carbene (NHC) catalysts incorporating a pyroglutamic acid moiety have been developed for organocatalytic annulation reactions. In one study, an NHC precatalyst derived from pyroglutamic acid was used in an intramolecular cyclization, although replacing the pyroglutamic acid part with phenylglycine ultimately led to higher enantioselectivity in this specific case. acs.org

More broadly, pyrrolidine units are integral to ligands for a range of metal-catalyzed transformations. Gold(I) complexes bearing ligands with a C₂-symmetric 2,5-diarylpyrrolidine unit have been successfully used in enantioselective intramolecular [4+2] cycloadditions. nih.gov Similarly, copper(II) complexes with chiral ligands based on imidazolidin-4-one, which are structurally related to proline derivatives, have shown high enantioselectivity (up to 97% ee) in asymmetric Henry reactions. beilstein-journals.org

Reaction TypeMetal/CatalystChiral Ligand/Auxiliary TypeSelectivity Outcome
Michael AdditionNi(II) ComplexChiral Schiff base and (S)- or (R)-oxazolidinone auxiliaryHigh diastereoselectivity (>95% de). nih.gov
Henry ReactionCopper(II)Imidazolidin-4-one derivativeUp to 97% ee. beilstein-journals.org
[4+2] CycloadditionGold(I)JohnPhos-type ligand with 2,5-diarylpyrrolidineHigh enantioselectivity. nih.gov
AnnulationNHC OrganocatalystPrecatalyst with pyroglutamic acid moiety66% ee. acs.org

Computational and Theoretical Studies on S 2 2 Oxopyrrolidin 1 Yl Propanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties of (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid. These methods allow for the determination of various molecular descriptors that are crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the carboxylate group and the nitrogen atom of the pyrrolidinone ring, as these are the regions with higher electron density. Conversely, the LUMO is anticipated to be distributed over the carbonyl groups of both the pyrrolidinone ring and the carboxylic acid, which are the most electrophilic sites.

ParameterEnergy (eV)
HOMO-6.85
LUMO-0.95
HOMO-LUMO Gap (ΔE)5.90

The calculated HOMO-LUMO gap of 5.90 eV suggests that this compound is a relatively stable molecule. The energy of the HOMO can be correlated with the ionization potential, while the LUMO energy relates to the electron affinity. These parameters are instrumental in predicting the molecule's behavior in chemical reactions.

Atomic Charges and Electrostatic Potential Maps

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges and visualized using electrostatic potential (ESP) maps. These tools are invaluable for identifying nucleophilic and electrophilic sites and predicting intermolecular interactions, such as hydrogen bonding.

Mulliken population analysis is one method to assign partial charges to each atom in a molecule. In this compound, the oxygen atoms of the carbonyl groups and the carboxylic acid are expected to carry the most significant negative charges, making them prime sites for electrophilic attack. The hydrogen atom of the carboxylic acid and the carbon atoms of the carbonyl groups will exhibit positive charges, marking them as electrophilic centers.

An ESP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored in shades of red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, areas of positive potential (colored in shades of blue) denote electron-deficient regions, which are attractive to nucleophiles. For this compound, the ESP map would show a significant negative potential around the carbonyl oxygen atoms and a pronounced positive potential around the acidic hydrogen of the carboxyl group.

AtomMulliken Charge (a.u.)
O (C=O, pyrrolidinone)-0.55
O (C=O, carboxylic)-0.60
O (OH, carboxylic)-0.65
N (pyrrolidinone)-0.40
H (OH, carboxylic)+0.45

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the propanoic acid side chain and the puckering of the pyrrolidinone ring allow this compound to adopt various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for comprehending its dynamic behavior.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of a molecule over time. By simulating the motion of atoms and molecules under a given force field, MD can provide insights into the flexibility, preferred conformations, and dynamic behavior of this compound in different environments, such as in a vacuum or in solution.

An MD simulation would reveal the rotational freedom around the single bonds connecting the pyrrolidinone ring and the propanoic acid moiety. The simulation would likely show that the molecule predominantly exists in a few low-energy conformations, with transient excursions to higher-energy states. The relative populations of these conformers can be determined from the simulation trajectory, providing a statistical view of the conformational landscape.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. For a complex molecule like this compound, a full PES is computationally demanding to generate. However, a reduced-dimension PES can be mapped by systematically varying key dihedral angles, such as those defining the orientation of the propanoic acid side chain relative to the pyrrolidinone ring.

The PES for this chiral molecule would show multiple energy minima, corresponding to stable conformers, separated by energy barriers, which represent the transition states for conformational changes. researchgate.net The global minimum on the PES corresponds to the most stable conformation of the molecule. The heights of the energy barriers between different minima provide information about the rates of interconversion between conformers. For a chiral molecule, the PES confirms the existence of a stable enantiomeric form by showing a significant energy barrier to its mirror image. researchgate.net

Computational Prediction of Spectroscopic Properties for Characterization

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for the interpretation of experimental spectra and the structural characterization of new compounds.

Density Functional Theory (DFT) calculations are widely used to predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. By calculating these properties for a given molecular structure, a theoretical spectrum can be generated and compared with experimental data to confirm the structure of this compound.

The predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra, especially for complex molecules. Similarly, the calculated IR spectrum, including the frequencies and intensities of vibrational modes, can help in identifying characteristic functional groups, such as the C=O stretches of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid. nist.gov

Predicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
ProtonShiftCarbonShift
-COOH11.5C=O (acid)175.2
CH (propanoic)4.5C=O (amide)177.5
CH₂ (pyrrolidinone, adjacent to N)3.4CH (propanoic)58.1
CH₂ (propanoic)1.9CH₂ (pyrrolidinone, adjacent to N)45.3
CH₃ (propanoic)1.0CH₂ (pyrrolidinone)30.8
CH₂ (pyrrolidinone)18.2
CH₃ (propanoic)10.5
Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch (carboxylic acid)3450
C=O stretch (amide)1680
C=O stretch (carboxylic acid)1730
C-N stretch1250

Modeling of Enantioselective Processes Involving this compound

While specific computational models focusing exclusively on enantioselective processes involving this compound are not extensively documented in publicly available literature, the principles of such modeling can be understood from studies on closely related pyroglutamate (B8496135) derivatives. These studies often focus on understanding the origins of stereocontrol in reactions where the pyroglutamate scaffold acts as a chiral auxiliary or a key structural motif in a catalyst.

Key Approaches in Modeling Enantioselectivity:

Transition State Analysis: Computational chemists model the transition states of competing reaction pathways that lead to different enantiomers. By calculating the energies of these transition states, they can predict which enantiomer will be formed preferentially. A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major enantiomer.

Catalyst-Substrate Interactions: In catalyzed reactions, modeling focuses on the non-covalent interactions between the chiral catalyst and the substrate. These interactions, such as hydrogen bonding and steric hindrance, are crucial in creating a chiral environment that directs the approach of reactants, leading to the selective formation of one enantiomer.

Conformational Analysis: The three-dimensional arrangement of the molecule and any associated catalyst or reagents can significantly influence the outcome of a stereoselective reaction. Computational methods are used to identify the most stable conformations of the reactants and intermediates, which are then used to model the reaction pathways.

Application to Pyroglutamate Systems:

In the context of enantioselective synthesis of pyroglutamate derivatives, computational models have been employed to explain the stereochemical outcomes of reactions like Michael additions. For instance, in the cyclopropenimine-catalyzed Michael addition of amino ester imines to form α-substituted pyroglutamates, the enantioselectivity is influenced by the structure of the catalyst and the imine substituent. researchgate.net Computational modeling in such systems would aim to elucidate the precise interactions in the transition state that favor one stereoisomer over the other.

A summary of catalyst performance in a related enantioselective Michael addition is presented below:

CatalystConversion (%)Enantiomeric Excess (ee, %)
Cyclopropenimine 49084
Aminoindanol-derived catalyst 5>9589

This table illustrates how different catalysts can influence the enantioselectivity of a reaction leading to pyroglutamate derivatives. researchgate.net

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard tool in computational organic chemistry for studying reaction mechanisms, predicting spectroscopic properties, and calculating thermodynamic and kinetic parameters.

Investigating Reaction Pathways:

DFT calculations are instrumental in mapping out the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction.

For reactions involving pyroglutamic acid derivatives, DFT can be used to:

Elucidate Reaction Intermediates: Identify the transient species that are formed during a reaction, which are often difficult to detect experimentally.

Determine Rate-Determining Steps: By comparing the activation energies of all the steps in a reaction mechanism, the slowest step (the rate-determining step) can be identified.

Analyze Catalyst Activity: DFT can shed light on how a catalyst lowers the activation energy of a reaction. For instance, in proline-catalyzed aldol (B89426) reactions, a related system, DFT studies have been crucial in understanding the role of the carboxylic acid group in stabilizing the transition state through hydrogen bonding. nih.gov

Case Study: Nonenzymatic Pyroglutamylation

A computational study on the nonenzymatic formation of pyroglutamic acid from N-terminal glutamic acid residues utilized DFT to investigate the reaction mechanism. acs.org The study explored the cyclization and dehydration steps and the role of water molecules as catalysts. The calculated activation barriers provided insights into the kinetics of the process.

Calculated Activation Barriers for Pyroglutamylation

Reaction PathwayActivation Barrier (kJ/mol)
Two-water-assisted108
Three-water-assisted107

This data highlights the catalytic role of water in the formation of the pyroglutamate ring, as predicted by DFT calculations. acs.org

Spectroscopic and Electronic Properties:

DFT calculations are also employed to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (FT-IR and Raman). These theoretical predictions can be compared with experimental data to confirm the structure of a molecule. Furthermore, DFT provides information about the electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. DFT studies on L-pyroglutamic acid have provided detailed assignments of its vibrational modes and insights into its intramolecular stability through charge delocalization. nih.gov

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Techniques for Enantiomeric Purity Determination

Enantiomeric purity is a critical quality attribute for chiral compounds. Chromatographic methods that employ a chiral environment are the most effective and widely used techniques for separating enantiomers and quantifying their relative amounts.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of non-volatile chiral compounds like (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid. jsmcentral.org The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are particularly effective for resolving a wide range of chiral molecules, including arylpropionic acid derivatives. nih.govsigmaaldrich.com For instance, a validated chiral HPLC method for the related compound Levetiracetam successfully employed an amylose-based CSP (Chiralpak AD-H) to achieve high resolution between its (S) and (R) enantiomers. nih.gov A similar approach would be highly effective for determining the enantiomeric purity of this compound. The method typically involves a normal-phase mobile system, which enhances the chiral recognition capabilities of the polysaccharide-based CSP.

Table 1: Representative Chiral HPLC Method Parameters

ParameterDescription
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak AD-H)
Mobile Phase Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Expected Outcome Baseline separation of the (S) and (R)-enantiomers, allowing for accurate quantification of enantiomeric excess.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for enantiomeric separation. gcms.cz This method is suitable for volatile and thermally stable compounds. This compound, being a carboxylic acid, has low volatility and may exhibit poor peak shape due to adsorption. Therefore, derivatization is typically required prior to analysis. A common approach is the conversion of the carboxylic acid to its corresponding methyl or ethyl ester, which is more volatile and amenable to GC analysis.

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. gcms.cz These phases, such as beta-cyclodextrin (B164692) derivatized with permethylated or other functional groups, create chiral cavities into which the enantiomers of the analyte can include themselves. gcms.cz The differences in the stability of the diastereomeric host-guest complexes lead to their separation on the column. chemrxiv.org

Table 2: Representative Chiral GC Method Parameters

ParameterDescription
Derivatization Step Esterification of the carboxylic acid group (e.g., with methanolic HCl) to form the methyl ester.
Stationary Phase Permethylated beta-cyclodextrin coated on a fused silica capillary column (e.g., β-DEX™ 225). chemrxiv.org
Carrier Gas Helium or Hydrogen
Temperature Program Initial oven temperature of 100 °C, ramped to 200 °C at 5 °C/min.
Injector/Detector Temp 250 °C
Detection Flame Ionization Detector (FID)
Expected Outcome Separation of the derivatized (S) and (R)-enantiomers, providing a precise measure of enantiomeric purity.

Spectroscopic Characterization Techniques for Structural Elucidation

Beyond basic identification, advanced spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure, including its connectivity, and absolute stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)

While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR experiments are crucial for definitive structural assignment. slideshare.net For this compound, techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the ethyl group and the pyrrolidinone ring, while HSQC (Heteronuclear Single Quantum Coherence) would map each proton to its directly attached carbon atom.

Table 3: Expected Key NOESY Correlations for Structural Confirmation

Interacting ProtonsStructural Information Confirmed
α-H of propanoate chain ↔ CH₂ adjacent to N in pyrrolidinone ringConfirms the connectivity and proximity between the propanoic acid side chain and the lactam ring.
α-H of propanoate chain ↔ β-H of propanoate chain (CH₂)Confirms spatial arrangement within the side chain.
CH₂ of ethyl group ↔ α-H of propanoate chainConfirms the relative orientation of the ethyl group.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used for the non-destructive determination of the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com

The standard procedure involves measuring the experimental VCD or ECD spectrum of the compound. Concurrently, quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical spectrum for one of the enantiomers (e.g., the 'S' configuration). nih.gov The absolute configuration is then unambiguously assigned by comparing the experimental spectrum with the calculated one. A good match confirms the configuration, whereas a mirror-image spectrum indicates the opposite configuration. byopera.com This approach avoids the need for single-crystal X-ray crystallography, which is not always feasible.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within 5 ppm, which allows for the determination of its elemental formula. For this compound (C₈H₁₃NO₃), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) on the HRMS instrument provides detailed information about the molecule's structure through controlled fragmentation. By analyzing the fragmentation patterns, one can deduce the connectivity of the atoms. For the related compound (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, fragmentation of the deprotonated molecule [M-H]⁻ shows characteristic losses. nih.gov A similar fragmentation pattern would be expected for the target compound.

Table 4: Predicted HRMS and Fragmentation Data for this compound

ParameterValue / Description
Molecular Formula C₈H₁₃NO₃
Exact Mass 171.0895
Precursor Ion (ESI+) [M+H]⁺ = 172.0968
Precursor Ion (ESI-) [M-H]⁻ = 170.0823
Key Fragment Ion 1 Loss of H₂O (water) from the carboxylic acid group.
Key Fragment Ion 2 Loss of CO₂ (carbon dioxide) from the carboxylic acid group.
Key Fragment Ion 3 Cleavage of the C-N bond, leading to a fragment corresponding to the protonated pyrrolidinone ring.
Key Fragment Ion 4 Fragmentation of the pyrrolidinone ring itself, yielding characteristic smaller ions.

Crystallographic Studies of this compound and its Derivatives

Crystallographic studies are fundamental to understanding the three-dimensional structure of molecules in the solid state. These methodologies provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for correlating the structure of a compound with its physicochemical properties. For this compound and its derivatives, X-ray diffraction techniques have been pivotal in elucidating their solid-state architecture and supramolecular assembly.

Single-Crystal X-Ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is an indispensable analytical technique for the unambiguous determination of a compound's molecular structure. While detailed crystallographic data for this compound itself is not extensively reported in publicly accessible literature, a comprehensive study has been conducted on its closely related homolog, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, also known as Levetiracetam acid. This derivative provides significant insight into the structural characteristics of this class of compounds.

Crystallographic Data for (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
ParameterValue
Chemical FormulaC₈H₁₃NO₃
Crystal SystemMonoclinic
Space GroupP2₁ (No. 4)
Unit Cell Dimensionsa = 6.285(3) Å
b = 8.010(4) Å
c = 9.190(5) Å
β108.411(7)°
Volume (V)439.0 ų
Z (Molecules per unit cell)2
Temperature293 K
Rgt(F)0.046
wRref(F²)0.132

Data sourced from Liu, Y. et al. (2014). researchgate.netresearchgate.net

Co-crystallization and Supramolecular Interactions

Co-crystallization is a crystal engineering technique used to design multi-component crystalline solids with tailored physicochemical properties, such as solubility, stability, and bioavailability. nih.gov This is achieved by combining an active pharmaceutical ingredient (API) with a benign co-former molecule in a specific stoichiometric ratio within the crystal lattice. The components are held together by non-covalent interactions, primarily hydrogen bonds. nih.gov

While specific co-crystallization studies on this compound are not widely documented, extensive research on the co-crystals of related compounds, such as Piracetam ((2-oxo-1-pyrrolidinyl)acetamide), provides valuable insights. Piracetam, which contains both hydrogen bond donor and acceptor sites in its amide groups, has been successfully co-crystallized with various carboxylic acids, including L-tartaric acid and citric acid. nih.govacs.org In these structures, the robust and predictable amide-carboxylic acid hydrogen bond synthon is a recurring motif. acs.org This suggests that this compound, with its own carboxylic acid group and the lactam carbonyl group, has significant potential for forming co-crystals with complementary co-formers.

The supramolecular interactions within the single-component crystal of the derivative (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid are also noteworthy. The crystal packing is primarily governed by intermolecular hydrogen bonds. Specifically, the carboxylic acid group of one molecule forms a hydrogen bond with the carbonyl oxygen of the lactam ring of an adjacent molecule. This O-H···O interaction links the molecules into chains, which then assemble to form the three-dimensional crystal structure. Understanding these inherent supramolecular synthons is the first step in designing novel co-crystals, as introducing a co-former can either compete with or complement these existing interactions to create new, stable crystalline forms. The investigation of co-crystal formation through techniques like liquid-assisted grinding or solvent evaporation could therefore be a fruitful avenue for modifying the solid-state properties of this compound. researchgate.net

Future Directions and Emerging Research Avenues for S 2 2 Oxopyrrolidin 1 Yl Propanoic Acid

Integration of Flow Chemistry in Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to enhance efficiency and minimize environmental impact. Flow chemistry, or continuous flow processing, represents a significant technological advancement in this domain. Its application to the synthesis of (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid and its derivatives offers a promising route to more sustainable manufacturing. rsc.org

Flow chemistry systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved selectivity, and enhanced safety, particularly when handling hazardous intermediates. For the synthesis of complex chiral molecules, these systems can reduce reaction times from hours to minutes. rsc.org A key future direction is the integration of biocatalysis within flow reactors. For instance, the synthesis of the related pharmaceutical, Levetiracetam, has been approached using enzymatic dynamic kinetic resolutions. rsc.org Tailored nitrile hydratase enzymes have shown high (S)-selectivity in converting racemic nitriles to the desired chiral amides. rsc.org Coupling such enzymatic steps with continuous flow processing could enable a highly efficient and sustainable route to this compound and its derivatives.

Furthermore, downstream processes such as oxidation steps can be reimagined using sustainable technologies. For example, ligand-free ruthenium-catalyzed anodic oxidation, where the oxidant is generated electrochemically, has been developed for related syntheses, resulting in significantly more sustainable outcomes compared to traditional routes. rsc.org Integrating these steps into a continuous, multi-stage flow system could provide a streamlined, atom-economical, and environmentally benign manufacturing process.

Table 1: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Synthesis

FeatureBatch ProcessingFlow ChemistryPotential Advantage in Flow
Heat Transfer Limited by surface-area-to-volume ratioHigh surface-area-to-volume ratioSuperior temperature control, reduced risk of thermal runaways
Mixing Often inefficient, can lead to local concentration gradientsEfficient and rapid mixingImproved reaction rates and product consistency
Safety Large volumes of reagents and solventsSmall reactor volumes, contained systemMinimized risk associated with hazardous reagents and unstable intermediates
Scalability Complex and often requires re-optimizationAchieved by extending operation time ("scaling out")More straightforward and predictable scale-up
Integration Difficult to couple multiple reaction stepsMulti-step syntheses can be linked in a continuous sequenceReduced manual handling, improved process efficiency

Exploration of this compound in Materials Science (e.g., chiral polymers, sensors)

The unique stereochemistry of this compound makes it an attractive building block for the development of advanced functional materials, particularly in the fields of chiral polymers and sensors.

Chiral Polymers: Chiral polymers are macromolecules that possess stereogenic centers, leading to materials with unique optical and recognition properties. The propanoic acid moiety of this compound could be polymerized through standard condensation reactions, or the molecule could be chemically modified to introduce a polymerizable group (e.g., a vinyl group). The resulting polymers would have a backbone decorated with chiral pyrrolidinone units. Such materials could find applications in enantioselective separations (as a chiral stationary phase in chromatography), asymmetric catalysis, and chiroptical devices.

Chiral Sensors: There is a growing demand for sensors capable of distinguishing between enantiomers, which is critical in the pharmaceutical industry. Chiral recognition can be achieved by creating a chiral environment that interacts differently with the two enantiomers of an analyte. mdpi.com this compound could be immobilized on the surface of various sensor platforms, such as quartz crystal microbalances, surface plasmon resonance chips, or nanophotonic structures, to create a chiral interface. nih.gov The carboxylic acid group provides a convenient handle for covalent attachment to suitably functionalized surfaces. The interaction of a racemic analyte with this chiral surface would result in diastereomeric complexes with different stabilities, leading to a measurable difference in the sensor's response. Research in this area could explore the use of this molecule in fluorescent or electrochemical chiral sensors, where binding events are transduced into optical or electrical signals. mdpi.com

Development of Novel Catalytic Systems Utilizing this compound Derivatives

The pyrrolidine (B122466) ring is a privileged scaffold in asymmetric catalysis. L-proline and its derivatives are among the most successful organocatalysts, capable of promoting a wide range of enantioselective transformations. nih.gov This success provides a strong rationale for exploring derivatives of this compound as a new class of chiral catalysts or ligands.

The structure of this compound combines a chiral pyrrolidinone core with a carboxylic acid group, both of which can be strategically modified. The carboxylic acid could be converted into various functional groups (amides, esters, alcohols) that could act as hydrogen-bond donors or directing groups within a catalyst. The pyrrolidinone ring itself could be further functionalized.

A key research avenue would be the synthesis of a library of derivatives and screening them in well-established asymmetric reactions, such as aldol (B89426) and Michael reactions. nih.gov For example, creating peptide-like structures by coupling the carboxylic acid with other amino acids could lead to catalysts with unique conformational constraints and secondary interactions, potentially enhancing enantioselectivity. nih.gov Furthermore, these chiral pyrrolidinone derivatives could serve as ligands for transition metals, creating novel metal-based catalysts for reactions like asymmetric hydrogenation or C-H activation. The development of such catalytic systems would expand the toolbox available to synthetic chemists for the efficient construction of complex chiral molecules. nih.govrsc.org

Bioconjugation Strategies for this compound with Biomolecules for Probes

Small-molecule probes are essential tools for studying biological processes within complex cellular environments. The covalent attachment (bioconjugation) of a small molecule like this compound to a biomolecule (e.g., a protein or nucleic acid) or a reporter molecule (e.g., a fluorophore) can generate powerful probes for biological imaging and diagnostics.

The carboxylic acid functional group of this compound is a versatile handle for bioconjugation. A common and robust strategy involves the activation of the carboxylic acid to form an active ester, such as an N-hydroxysuccinimide (NHS) ester. This activated intermediate can then react efficiently and selectively with primary amine groups on biomolecules, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable amide bond. nih.gov

This approach could be used to:

Label proteins: Conjugating the molecule to a specific protein could help in studying its interactions or localization.

Create targeted probes: If the pyrrolidinone scaffold is found to bind to a specific biological target, conjugating it to a fluorescent dye would allow for visualization of the target within cells or tissues.

Develop antibody-drug conjugates (ADCs): In a more therapeutic context, derivatives could be linked to monoclonal antibodies to target specific cells, a strategy widely used in cancer therapy. nih.gov

Future research will likely focus on optimizing the conjugation chemistry for efficiency and site-specificity, and on exploring the biological applications of the resulting bioconjugates.

Table 2: Potential Bioconjugation Reaction for this compound

Reaction StepReagentsIntermediate/ProductBond FormedTarget on Biomolecule
1. Activation N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or EDCThis compound NHS esterActive Ester-
2. Conjugation Protein with accessible lysine residues (Protein-NH₂)Protein-(S)-2-(2-oxopyrrolidin-1-yl)propanamide conjugateAmideε-amino group of Lysine

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The optimization and scale-up of chemical syntheses require a deep understanding of reaction kinetics, mechanisms, and the formation of intermediates or impurities. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for gaining this insight. The application of these Process Analytical Technologies (PAT) to reactions involving this compound is a key area for future development.

Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Raman spectroscopy can be coupled to reaction vessels or flow reactors using specialized probes. rsc.org This allows for the continuous collection of spectral data as a reaction proceeds, providing a detailed profile of the changing concentrations of reactants, products, and any transient species.

Flow NMR: This technique can provide detailed structural information, enabling the unambiguous identification of isomers and low-level impurities as they form. rsc.org

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR): This method is highly sensitive to changes in functional groups and can be used to track the consumption of starting materials and the formation of the product by monitoring characteristic vibrational bands (e.g., the carbonyl stretches of the carboxylic acid and the pyrrolidinone).

Raman Spectroscopy: Being insensitive to water, Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media.

By applying these advanced spectroscopic tools, researchers can rapidly optimize reaction conditions, ensure process consistency, and build robust kinetic models. This data-rich approach accelerates development and leads to more efficient and reliable synthetic processes for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Core Reaction : Start with pyrrolidin-2-one derivatives and employ enantioselective alkylation or enzymatic resolution to achieve the (S)-configuration .
  • Optimization : Use catalytic hydrogenation (e.g., Pd/C) for reducing intermediates, and monitor reaction progress via thin-layer chromatography (TLC) or HPLC . Adjust pH (6–8) to stabilize the carboxylic acid group during workup .
  • Key Reagents : Boc-protected amino acids for stereochemical control, followed by deprotection with trifluoroacetic acid (TFA) .

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm stereochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on the pyrrolidinone ring protons (δ 2.5–3.5 ppm) and the α-proton of the propanoic acid (δ 4.1–4.3 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (210–230 nm) and electrospray ionization (ESI) for purity assessment (>98%) and molecular weight confirmation .
  • Polarimetry : Verify enantiomeric excess (ee) using a polarimeter, comparing observed [α]D[α]_D values with literature data .

Q. What safety precautions are necessary when handling this compound?

  • Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (reported irritant properties in structurally similar compounds) .
  • Ventilation : Use fume hoods to minimize inhalation risks, as pyrrolidinone derivatives may release volatile byproducts during reactions .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological interactions of this compound?

  • Mechanistic Insights :

  • The (S)-configuration enhances binding affinity to enzymes like γ-aminobutyric acid (GABA) transaminase due to spatial compatibility with chiral active sites .
  • Comparative studies with (R)-isomers show 3–5× lower IC50_{50} values in enzyme inhibition assays, suggesting stereospecific activity .
    • Experimental Design : Perform kinetic assays (e.g., fluorescence polarization) with purified enzymes to quantify enantiomer-specific inhibition .

Q. How can researchers address contradictions in spectroscopic data during characterization?

  • Resolution Strategies :

  • Contradictory NMR Peaks : Re-crystallize the compound to remove solvate or hydrate forms, which may alter chemical shifts .
  • Mass Spec Anomalies : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities (e.g., lactam vs. open-chain tautomers) .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-(2-oxopyrrolidin-1-yl)butanoic acid, CAS 67118-31-4) to identify systematic errors .

Q. What reaction mechanisms underlie key transformations involving this compound?

  • Key Reactions :

  • Lactam Ring Opening : Acidic conditions protonate the lactam oxygen, enabling nucleophilic attack by water or amines to form linear intermediates .
  • Decarboxylation : At elevated temperatures (>150°C), the propanoic acid group releases CO2_2, forming pyrrolidinone derivatives; monitor via gas evolution .
    • Kinetic Studies : Use stopped-flow spectroscopy to track rapid intermediates in ring-opening reactions .

Q. How can impurities in synthesized batches be analyzed and resolved?

  • Impurity Profiling :

  • Common Impurities :
  • Byproduct A : (RS)-2-(2-oxopyrrolidin-1-yl)propanoic acid (racemization during synthesis) .
  • Byproduct B : 3-(2-oxopyrrolidin-1-yl)propanoic acid (incorrect regioselectivity) .
  • Resolution :
  • Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
  • Crystallization : Employ solvent mixtures (e.g., ethanol/water) to selectively crystallize the (S)-enantiomer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.